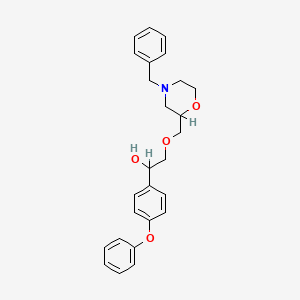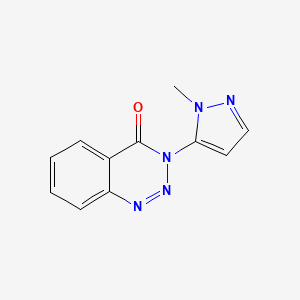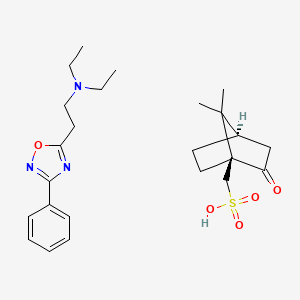
Oxolamine camsilate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxolamine camsilate: is a compound known for its medicinal properties, particularly as a cough suppressant and anti-inflammatory agent. It is used in the treatment of respiratory tract inflammation, including conditions such as pharyngitis, tracheitis, bronchitis, bronchiectasis, and pertussis . The compound is not approved in the USA but is marketed in other countries under various brand names .
Preparation Methods
The synthesis of oxolamine camsilate involves the reaction of oxolamine with camsilic acid. The detailed synthetic routes and reaction conditions are not widely documented in public literature. industrial production methods typically involve standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification processes .
Chemical Reactions Analysis
Oxolamine camsilate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Oxolamine camsilate has several scientific research applications, including:
Chemistry: It is used as a model compound in the study of organic synthesis and reaction mechanisms.
Biology: It is used in research on respiratory tract inflammation and cough suppression.
Medicine: It is used in the development of new therapeutic agents for respiratory conditions.
Industry: It is used in the formulation of cough syrups and other pharmaceutical products
Mechanism of Action
Oxolamine camsilate exerts its effects by reducing the irritation of the nervous receptors in the respiratory tract. It possesses anti-inflammatory activity, which helps to alleviate cough and other symptoms of respiratory tract inflammation. The molecular targets and pathways involved include the inhibition of the formation of N-acetylneuraminic acid, which is an early and sensitive warning signal in the inflammatory process .
Comparison with Similar Compounds
Oxolamine camsilate belongs to the class of organic compounds known as phenyloxadiazoles. Similar compounds include:
Propyphenazone: Used in combination with oxolamine for the symptomatic treatment of respiratory conditions.
Chlorpheniramine: Used in combination with oxolamine for the treatment of upper respiratory tract infections.
Acetaminophen: Used in combination with oxolamine for the treatment of respiratory conditions.
This compound is unique in its dual action as a cough suppressant and anti-inflammatory agent, making it a valuable compound in the treatment of respiratory tract inflammation .
Properties
CAS No. |
32601-57-3 |
|---|---|
Molecular Formula |
C24H35N3O5S |
Molecular Weight |
477.6 g/mol |
IUPAC Name |
N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |
InChI |
InChI=1S/C14H19N3O.C10H16O4S/c1-3-17(4-2)11-10-13-15-14(16-18-13)12-8-6-5-7-9-12;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h5-9H,3-4,10-11H2,1-2H3;7H,3-6H2,1-2H3,(H,12,13,14)/t;7-,10-/m.1/s1 |
InChI Key |
JFZBBAUZBXYODI-STOWLHSFSA-N |
Isomeric SMILES |
CCN(CC)CCC1=NC(=NO1)C2=CC=CC=C2.CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C |
Canonical SMILES |
CCN(CC)CCC1=NC(=NO1)C2=CC=CC=C2.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


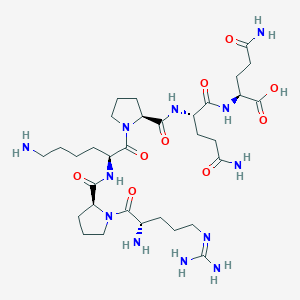
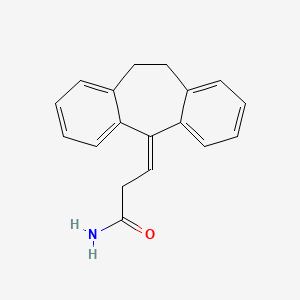
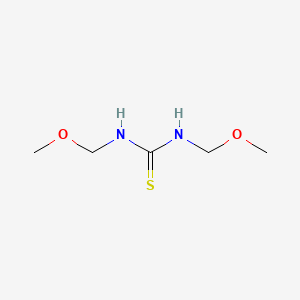
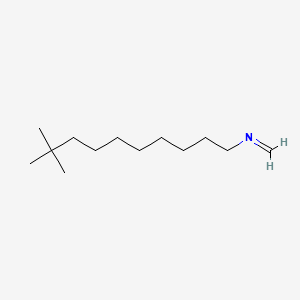

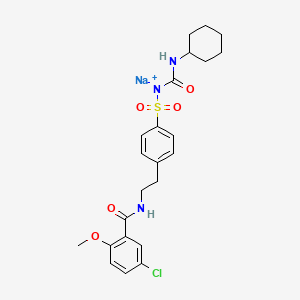
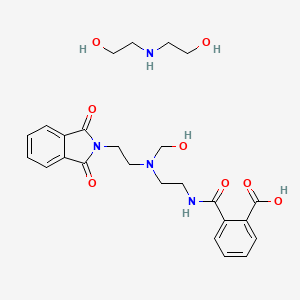

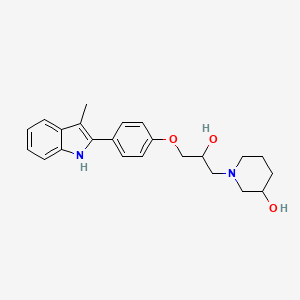


![3-[3-[4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)piperazin-1-yl]propyl]-1H-benzimidazol-2-one;hydrochloride](/img/structure/B12736716.png)
